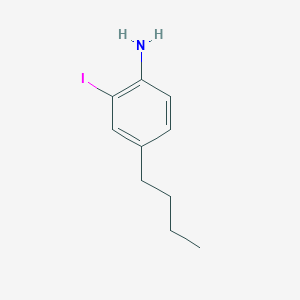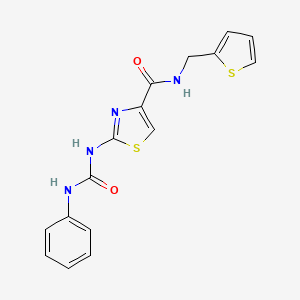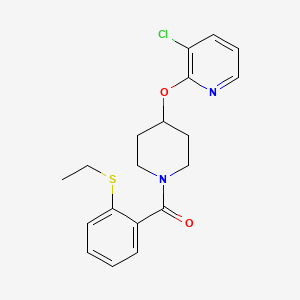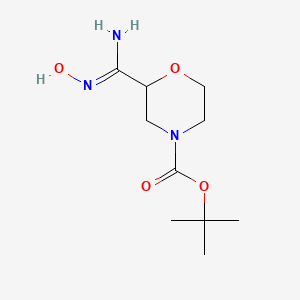
4-Butyl-2-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-2-iodoaniline is a chemical compound with the molecular formula C10H14IN . It has a molecular weight of 275.13 . The compound is in liquid form and is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 4-Butyl-2-iodoaniline is1S/C10H14IN/c1-2-3-4-8-5-6-10 (12)9 (11)7-8/h5-7H,2-4,12H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
4-Butyl-2-iodoaniline is a liquid . It has a molecular weight of 275.13 and is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis
4-Butyl-2-iodoaniline is used in the synthesis of various chemical compounds . It’s a building block that can be used to create more complex molecules in chemical reactions .
Production of Indoles
One specific application of 4-Butyl-2-iodoaniline is in the production of indoles . Indoles are a class of organic compounds that are widely found in natural products and have unique biological activities . The sequential Sonogashira reaction and the cyclization reaction of various 2-iodoanilines and terminal alkynes in the presence of a palladium catalyst and tetrabutylammonium fluoride (TBAF) gave the corresponding 2-substituted indoles in good yields .
Catalyst Research
4-Butyl-2-iodoaniline can also be used in catalyst research . For instance, it can be used to study the role of different palladium catalysts in chemical reactions .
Safety and Hazards
4-Butyl-2-iodoaniline is classified as a dangerous substance . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that aniline derivatives often interact with various enzymes and receptors in the body . The specific targets would depend on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action of 4-Butyl-2-iodoaniline is likely to involve interactions with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The iodine atom in the compound could potentially undergo halogen bonding with its targets, while the butyl group could interact with hydrophobic pockets in proteins .
Biochemical Pathways
Aniline derivatives are often involved in various biochemical reactions, including those in the liver where they can be metabolized by cytochrome p450 enzymes . The products of these reactions can then participate in further biochemical pathways.
Pharmacokinetics
Aniline derivatives are generally well-absorbed and can be distributed throughout the body . They are primarily metabolized in the liver and excreted in the urine .
Result of Action
Aniline derivatives can have various effects depending on their specific structure and targets . These effects can range from enzyme inhibition or activation to changes in cell signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Butyl-2-iodoaniline. For example, the pH of the environment can affect the compound’s ionization state and therefore its ability to interact with its targets . Additionally, the presence of other molecules can affect the compound’s stability and its ability to reach its targets .
properties
IUPAC Name |
4-butyl-2-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKKJAFRZCQONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-2-iodoaniline | |
CAS RN |
952054-06-7 |
Source


|
| Record name | 4-butyl-2-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![imidazo[1,2-b]pyridazin-8(5H)-one](/img/structure/B2999954.png)



![N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B2999960.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2999963.png)


![2-{[(Cyanomethyl)(phenyl)carbamoyl]methoxy}benzamide](/img/structure/B2999970.png)
![1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2999971.png)
![2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B2999973.png)
![5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2999974.png)